Crystal Structure Divergence: 5-MSA vs. Unsubstituted Salicylaldehyde — A Text-Mark Difference in Molecular Packing
Single-crystal X-ray diffraction reveals that 5-methylsalicylaldehyde (5-MSA) adopts a non-planar molecular conformation with wavy-layered packing, whereas unsubstituted salicylaldehyde (SA) crystallizes in a planar arrangement. This structural divergence is driven by weak C—H⋯O intermolecular hydrogen bonds (d(D⋯A) = 3.4801 Å and 3.499 Å) introduced by the 5-methyl group, which are absent in the parent SA structure [1]. The methyl hydrogen atoms exhibit positional disorder over two sets of sites with occupancies of 0.69 (2) and 0.31 (2), reflecting dynamic rotational freedom of the methyl rotor in the solid state [1].
| Evidence Dimension | Melting point and solid-state phase |
|---|---|
| Target Compound Data | Crystalline solid; Tₘ = 328–330 K (54–57 °C) |
| Comparator Or Baseline | Salicylaldehyde (SA): liquid at room temperature |
| Quantified Difference | Phase change from liquid to crystalline solid at ambient temperature; ΔTₘ > 50 °C (liquid at RT vs. 54–57 °C) |
| Conditions | Single-crystal X-ray diffraction at 170 K; Cambridge Structural Database reference |
Why This Matters
For solid-formulation applications, co-crystallization studies, or any process requiring precise handling of crystalline versus liquid benzaldehyde derivatives, 5-MSA provides a physically distinct and more easily handled solid alternative to the liquid parent compound.
- [1] Näther, C., Baisch, U., Vella-Zarb, L., & Scicluna, M. C. (2017). Planar versus non-planar: the important role of weak C—H⋯O hydrogen bonds in the crystal structure of 5-methylsalicylaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 2), 155–158. View Source
